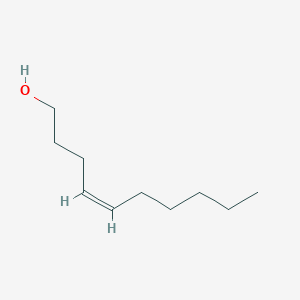

cis-4-Decen-1-ol

Overview

Description

cis-4-Decen-1-ol: is an organic compound with the molecular formula C10H20O . It is a colorless to light yellow liquid with a waxy, fruity aroma. This compound is an aliphatic alcohol, specifically a decenol, where the double bond is in the cis configuration at the fourth carbon position .

Mechanism of Action

Target of Action

cis-4-Decen-1-ol is primarily used as a biochemical reagent . It is often used as a biological material or organic compound in life science related research . It is also used in the flavor and fragrance industry, indicating that its primary targets may be olfactory receptors .

Mode of Action

Given its use in the flavor and fragrance industry, it likely interacts with olfactory receptors to produce a specific scent or flavor .

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .

Pharmacokinetics

Its physical properties such as its molecular weight (15627) and density (0853 g/mL at 25 °C) have been reported .

Result of Action

As a biochemical reagent, its effects would likely depend on the specific context of the research .

Action Environment

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can undergo reduction reactions to form saturated alcohols.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Thionyl chloride (SOCl2).

Major Products Formed:

Oxidation: cis-4-decenal.

Reduction: Decanol.

Substitution: cis-4-decenyl chloride.

Scientific Research Applications

Comparison with Similar Compounds

cis-4-Decenal: An aldehyde with a similar structure but with an aldehyde group instead of an alcohol group.

cis-5-Octen-1-ol: An aliphatic alcohol with a similar structure but with the double bond at the fifth carbon position.

trans-2-Decenal: An isomer with the double bond in the trans configuration at the second carbon position.

Uniqueness: cis-4-Decen-1-ol is unique due to its specific configuration and position of the double bond, which influences its chemical reactivity and biological activity. Its cis configuration at the fourth carbon position makes it distinct from its trans isomers and other positional isomers .

Biological Activity

cis-4-Decen-1-ol is an aliphatic alcohol with the molecular formula and is recognized for its unique chemical structure, which includes a cis double bond at the fourth carbon position. This compound is primarily utilized in the flavor and fragrance industry due to its fruity aroma, but recent studies have highlighted its potential biological activities, particularly in entomology and pharmacology.

- Molecular Weight: 156.26 g/mol

- Density: 0.85 g/mL at 25 °C

- Boiling Point: 231 °C

- Melting Point: -4.05 °C (estimated)

- Solubility: Soluble in diethyl ether, mineral oil, and propylene glycol; insoluble in water and glycerol.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Olfactory Receptors: Its use in the fragrance industry suggests that it interacts with olfactory receptors, potentially influencing behavior in insects and mammals.

- Insect Behavior: Studies indicate that this compound may act as a pheromone component, affecting mating behaviors and repellent properties against certain pests.

Insecticidal Properties

Recent research has identified this compound as a significant component of essential oils from Alpinia katsumadai, which demonstrated notable insecticidal and repellent properties against stored product insects such as Tribolium castaneum (red flour beetle) and Lasioderma serricorne (cigarette beetle). The compound accounted for approximately 7.3% of the essential oil composition, marking it as a promising candidate for natural pest control alternatives .

Study 1: Insecticidal Activity

A study conducted on the essential oil from Alpinia katsumadai revealed that this compound exhibited significant contact toxicity against several stored product pests. The findings indicated:

- Contact Toxicity: High mortality rates were observed in treated insects within 24 hours.

- Repellent Activity: The compound showed effective repellent properties, reducing insect attraction to food sources.

Study 2: Volatile Fingerprinting

In a comparative analysis of volatile compounds in plum brandies, this compound was identified among significant constituents. Its presence contributed to the overall sensory profile, influencing consumer preferences .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| cis-4-Decenal | Aldehyde | Similar olfactory properties |

| cis-5-Octen-1-ol | Alcohol | Different position of double bond |

| trans-2-Decenal | Aldehyde | Distinct biological interactions |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its solubility characteristics suggest potential for absorption through lipid membranes, which could facilitate its use in drug delivery systems.

Properties

CAS No. |

57074-37-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

dec-4-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3 |

InChI Key |

VUNFOJWKJSYIDH-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCCCO |

Isomeric SMILES |

CCCCC/C=C\CCCO |

Canonical SMILES |

CCCCCC=CCCCO |

density |

0.844-0.850 |

Key on ui other cas no. |

57074-37-0 |

physical_description |

Colourless liquid; Waxy, fruity aroma |

Pictograms |

Irritant |

solubility |

Soluble in diethyl ether, mineral oil, propylene glycol and most fixed oils; insoluble in glycerol and water Soluble (in ethanol) |

Synonyms |

(Z)-4-Decen-1-ol; (4Z)-4-Decen-1-ol; cis-4-Decenol; (Z)-Dec-4-en-1-ol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cis-4-Decen-1-ol in the context of the research on Alpinia katsumadai seed essential oil?

A1: The research found that this compound is a significant component of the essential oil derived from Alpinia katsumadai seeds, comprising 7.3% of its total composition []. While not the most abundant compound, it displayed notable insecticidal and repellent properties against several stored product insects. This is particularly noteworthy as this is the first study to report on the contact toxicity and repellent activity of this compound against Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne []. This discovery highlights its potential as a natural insecticide, contributing to the growing body of research on bio-based pest control alternatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.